![molecular formula C32H50O4 B14218385 11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) CAS No. 596814-87-8](/img/structure/B14218385.png)
11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) is a complex organic compound characterized by its unique structure, which includes a phenylene core with diethynyl and oxy linkages, and undecanol chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) typically involves multiple steps. One common method includes the use of microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the desired compound. This method ensures high efficiency and selectivity . The reaction conditions often involve the use of an excess of the electron bridge to prevent multi-functionalization of the bis-alkyne .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylene core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) has several scientific research applications:
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanocomposites.
Organic Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine:
Industry: The compound can be used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) involves its interaction with molecular targets through its functional groups. The phenylene core and diethynyl linkages allow for π-π interactions and conjugation, which can influence the compound’s reactivity and binding properties. The undecanol chains provide hydrophobic interactions, enhancing the compound’s solubility and stability in various environments.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diethynylbenzene-1,4-diamine: Similar in structure but with amine groups instead of undecanol chains.
4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzaldehyde: Contains methoxy and ethene linkages instead of diethynyl and oxy linkages.
Uniqueness
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) is unique due to its combination of diethynyl and oxy linkages with long undecanol chains. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and organic synthesis.
Propiedades
Número CAS |
596814-87-8 |
|---|---|
Fórmula molecular |
C32H50O4 |
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
11-[2,5-diethynyl-4-(11-hydroxyundecoxy)phenoxy]undecan-1-ol |
InChI |
InChI=1S/C32H50O4/c1-3-29-27-32(36-26-22-18-14-10-6-8-12-16-20-24-34)30(4-2)28-31(29)35-25-21-17-13-9-5-7-11-15-19-23-33/h1-2,27-28,33-34H,5-26H2 |
Clave InChI |
BFFZKCHWVXBISM-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1OCCCCCCCCCCCO)C#C)OCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



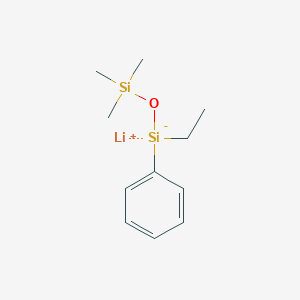
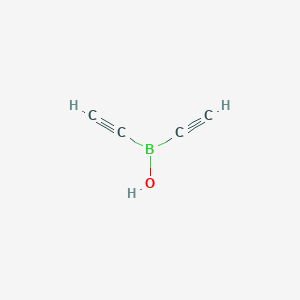
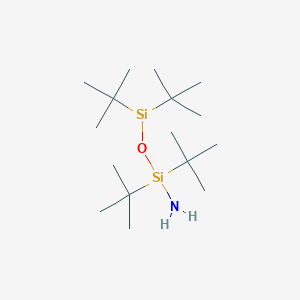
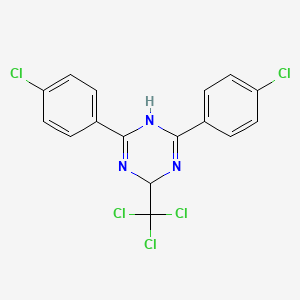
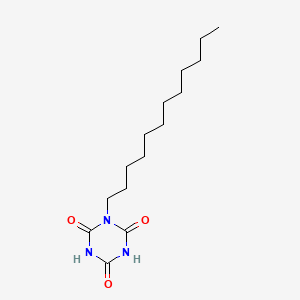


![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
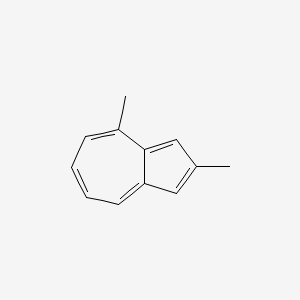
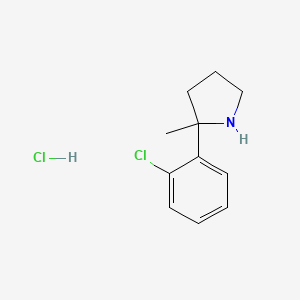
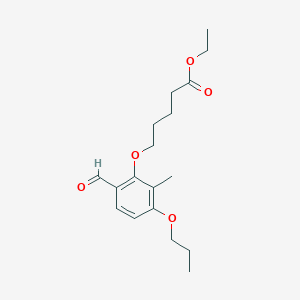
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)

